molecular formula C6H12N4O B1476813 1-(2-Azidoethyl)-3-methoxyazetidine CAS No. 1856108-09-2

1-(2-Azidoethyl)-3-methoxyazetidine

Cat. No.: B1476813
CAS No.: 1856108-09-2
M. Wt: 156.19 g/mol
InChI Key: BJNBMCAOYCFSHL-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-methoxyazetidine is an organic compound that features an azido group attached to an ethyl chain, which is further connected to a methoxy-substituted azetidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-methoxyazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of this compound with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function in biochemical processes. These interactions enable the compound to act as a versatile ligand in the synthesis of complex biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages allows it to modulate cell function by interacting with key signaling molecules and transcription factors. Studies have demonstrated that this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism has been observed through alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The formation of triazole linkages is a key aspect of its mechanism of action, enabling the compound to modulate various biochemical pathways . Furthermore, this compound’s interactions with enzymes and proteins play a crucial role in its ability to influence cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions to maintain its stability and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses promoting beneficial biochemical interactions and higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful side effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, guiding its application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in metabolic pathways includes its participation in azide-alkyne cycloaddition reactions, which are essential for the synthesis of complex biomolecules . Additionally, this compound’s effects on metabolic flux and metabolite levels have been observed, highlighting its significance in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s efficacy in biochemical applications. Studies have shown that this compound can be effectively transported to specific cellular compartments, enhancing its biochemical interactions.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Research has demonstrated that this compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-methoxyazetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyazetidine and 2-bromoethyl azide.

    Nucleophilic Substitution Reaction: The 3-methoxyazetidine undergoes a nucleophilic substitution reaction with 2-bromoethyl azide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the substitution process.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Azidoethyl)-3-methoxyazetidine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO.

    Cycloaddition: Alkynes, copper(I) catalysts; reactions are performed at room temperature or slightly elevated temperatures.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

1-(2-Azidoethyl)-3-methoxyazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to the reactivity of the azido group.

    Industry: Utilized in the production of specialty chemicals and materials, including energetic materials and polymers.

Comparison with Similar Compounds

1-(2-Azidoethyl)-3-methoxyazetidine can be compared with other azidoethyl-substituted compounds, such as:

    This compound vs. This compound: Both compounds contain an azidoethyl group, but the presence of different substituents on the azetidine ring can influence their reactivity and applications.

    This compound vs. 1-(2-Azidoethyl)-tetrazole:

    This compound vs. 1-(2-Azidoethyl)-imidazole: The imidazole derivative has a different heterocyclic ring, leading to variations in reactivity and use in different fields.

Properties

IUPAC Name

1-(2-azidoethyl)-3-methoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNBMCAOYCFSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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